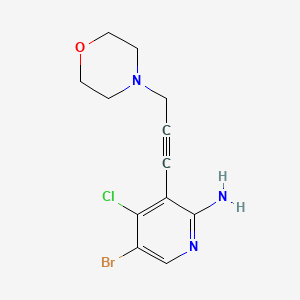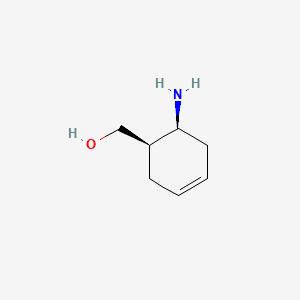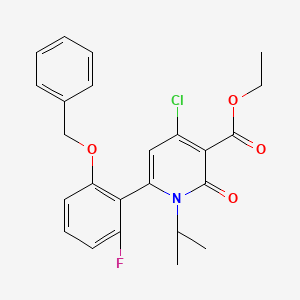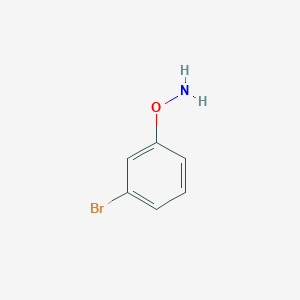
2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine is a complex organic compound that features a pyridine ring substituted with amino, bromo, chloro, and morpholino-propynyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the amino, bromo, and chloro substituents through a series of halogenation and amination reactions. The morpholino-propynyl group can be introduced via a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities of the compound efficiently.
化学反应分析
Types of Reactions
2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The morpholino-propynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Coupling Reactions: Reagents include palladium catalysts, copper co-catalysts, and bases such as triethylamine. Conditions often involve inert atmospheres and moderate temperatures.
Oxidation and Reduction Reactions: Reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride. Conditions vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex polycyclic structures.
科学研究应用
2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands due to its structural complexity.
Industry: It can be used in the development of new materials with unique properties, such as polymers and advanced coatings.
作用机制
The mechanism of action of 2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of multiple functional groups allows for interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways.
相似化合物的比较
Similar Compounds
2-Amino-5-bromo-3-methylpyridine: Similar structure but lacks the chloro and morpholino-propynyl groups.
5-Amino-3-bromo-2-chloropyridine: Similar structure but lacks the morpholino-propynyl group.
2-Amino-5-bromopyridine: Lacks both the chloro and morpholino-propynyl groups.
Uniqueness
2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine is unique due to the presence of the morpholino-propynyl group, which adds significant complexity and potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C12H13BrClN3O |
|---|---|
分子量 |
330.61 g/mol |
IUPAC 名称 |
5-bromo-4-chloro-3-(3-morpholin-4-ylprop-1-ynyl)pyridin-2-amine |
InChI |
InChI=1S/C12H13BrClN3O/c13-10-8-16-12(15)9(11(10)14)2-1-3-17-4-6-18-7-5-17/h8H,3-7H2,(H2,15,16) |
InChI 键 |
QSJAQPGIBHWYAQ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC#CC2=C(C(=CN=C2N)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine](/img/structure/B13714795.png)

![Ethyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13714805.png)
![1-Methoxy-4-[4-methyl-6-[(5-methyl-3-pyrazolyl)amino]-2-pyrimidinyl]cyclohexanecarboxylic Acid](/img/structure/B13714810.png)
![3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride](/img/structure/B13714814.png)
![2-[(1,1-Dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid](/img/structure/B13714816.png)
![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B13714822.png)


